

# Structural Validation Guide: (4-Bromophenyl)methyl 2-hydroxybenzoate

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## Compound of Interest

Compound Name: (4-Bromophenyl)methyl 2-hydroxybenzoate

CAS No.: 730247-51-5

Cat. No.: B2790351

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## Executive Summary & Molecule Profile

Target Molecule: **(4-Bromophenyl)methyl 2-hydroxybenzoate** Molecular Formula:  $C_{14}H_{11}BrO_3$  Molecular Weight: 307.14 g/mol Significance: Unlike the standard Benzyl Salicylate (a common UV absorber and fragrance fixative), this 4-bromo derivative serves as a critical functionalizable scaffold. The bromine atom provides an orthogonal handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to append complex pharmacophores to the salicylate core.

## The Validation Challenge

The primary challenge in confirming this structure is distinguishing the target ester from its precursors (4-bromobenzyl alcohol/bromide) and potential byproducts (O-alkylated ethers). A single technique is often insufficient; therefore, this guide compares and integrates multiple orthogonal methods.

## Comparative Analysis of Validation Methods

The following table objectively compares the "performance" of analytical techniques in the specific context of validating this salicylate derivative.

Technique	Performance Score (1-5)	Primary Utility	Limitations
$^1\text{H}$ NMR	5/5 (Gold Standard)	Definitive confirmation of the ester linkage via the benzylic shift and the intramolecular H-bond of the phenol.	Requires ~5-10 mg sample; cannot easily detect trace inorganic salts.
HRMS (ESI)	4/5	Confirms molecular formula and the presence of Bromine via the characteristic 1:1 isotope ratio ( ).	Does not distinguish between regioisomers (e.g., O-alkylation vs. C-alkylation).
FTIR	3/5	Rapid confirmation of the ester carbonyl ( ) vs. the acid precursor.	Spectral overlap in the fingerprint region makes it poor for detecting minor organic impurities.
HPLC-UV	4/5	Purity quantification. Distinguishes the product from unreacted 4-bromobenzyl bromide based on retention time.	Requires a reference standard for absolute identification; structural data is inferred, not direct.

## Synthesis Context & Impurity Profiling

To validate a structure, one must understand what else could be present. The standard synthesis involves a nucleophilic substitution:

- Reactants: Salicylic Acid (or Sodium Salicylate) + 4-Bromobenzyl Bromide.

- Catalyst/Base:

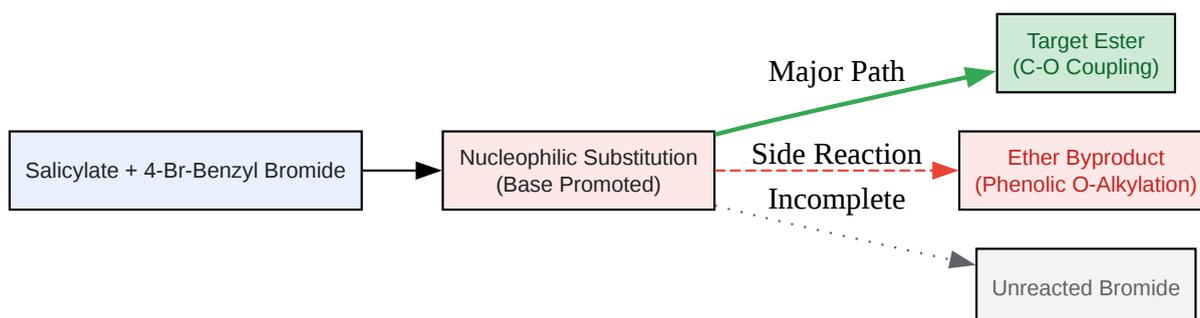
or

in DMF/Acetone.

Critical Impurities to Rule Out:

- Unreacted 4-Bromobenzyl Bromide: Highly distinct in NMR (benzylic shift).
- O-Alkylated Ether: If the phenol reacts instead of the carboxylate (less likely with proper base control, but possible).
- Salicylic Acid: If coupling fails.

## Visualization: Synthesis & Impurity Logic



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Caption: Logical flow of synthesis identifying the target ester versus potential ether byproducts and unreacted starting material.

## Detailed Validation Protocol

### Protocol A: $^1\text{H}$ NMR Structural Confirmation

Objective: Confirm the ester linkage and the integrity of the bromine handle. Solvent:

(Chloroform-d) is preferred to observe the phenolic proton.

## Step-by-Step Analysis:

- The "Diagnostic" Phenolic Proton (~10.5 - 11.0 ppm):
  - Observation: Look for a sharp singlet downfield.
  - Causality: This proton is involved in a strong intramolecular hydrogen bond with the ester carbonyl.
  - Self-Validation: If this peak is absent or shifted to ~5-6 ppm (broad), you have likely alkylated the phenol (Ether Byproduct) or the sample is wet.
- The Benzylic "Linker" (~5.3 - 5.4 ppm):
  - Observation: A sharp singlet integrating to 2H.
  - Comparison:
    - Target Ester: ~5.35 ppm (Deshielded by Ester Oxygen).
    - Unreacted 4-Bromobenzyl Bromide: ~4.45 ppm.
    - Unreacted 4-Bromobenzyl Alcohol: ~4.60 ppm.
  - Conclusion: This shift is the primary differentiator between product and starting material.
- The Aromatic Region (6.8 - 8.0 ppm):
  - Salicylate Ring: Look for 4 protons. A doublet (dd) at ~7.9 ppm (H-6, ortho to carbonyl) is distinct.
  - Bromobenzyl Ring: Look for an  
  
system (two doublets) centered around 7.3 - 7.5 ppm. The symmetry of these peaks confirms the para-substitution of the bromine.

## Protocol B: HRMS (High-Resolution Mass Spectrometry)

Objective: Confirm elemental composition and halogen presence.

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Target Mass: Calculate  
or  
.
  - Exact Mass ( ): 305.989 (Neutral)  
Look for adducts.
- The Isotope Pattern (Crucial):
  - Bromine exists as  
and  
in a roughly 1:1 ratio.
  - Validation: You must observe two peaks of nearly equal intensity separated by 2 mass units ( and ).
  - Failure Mode: If the  
peak is missing or <5% intensity, the bromine is absent (wrong molecule).

## Protocol C: FTIR Spectroscopy

Objective: Rapid functional group verification.

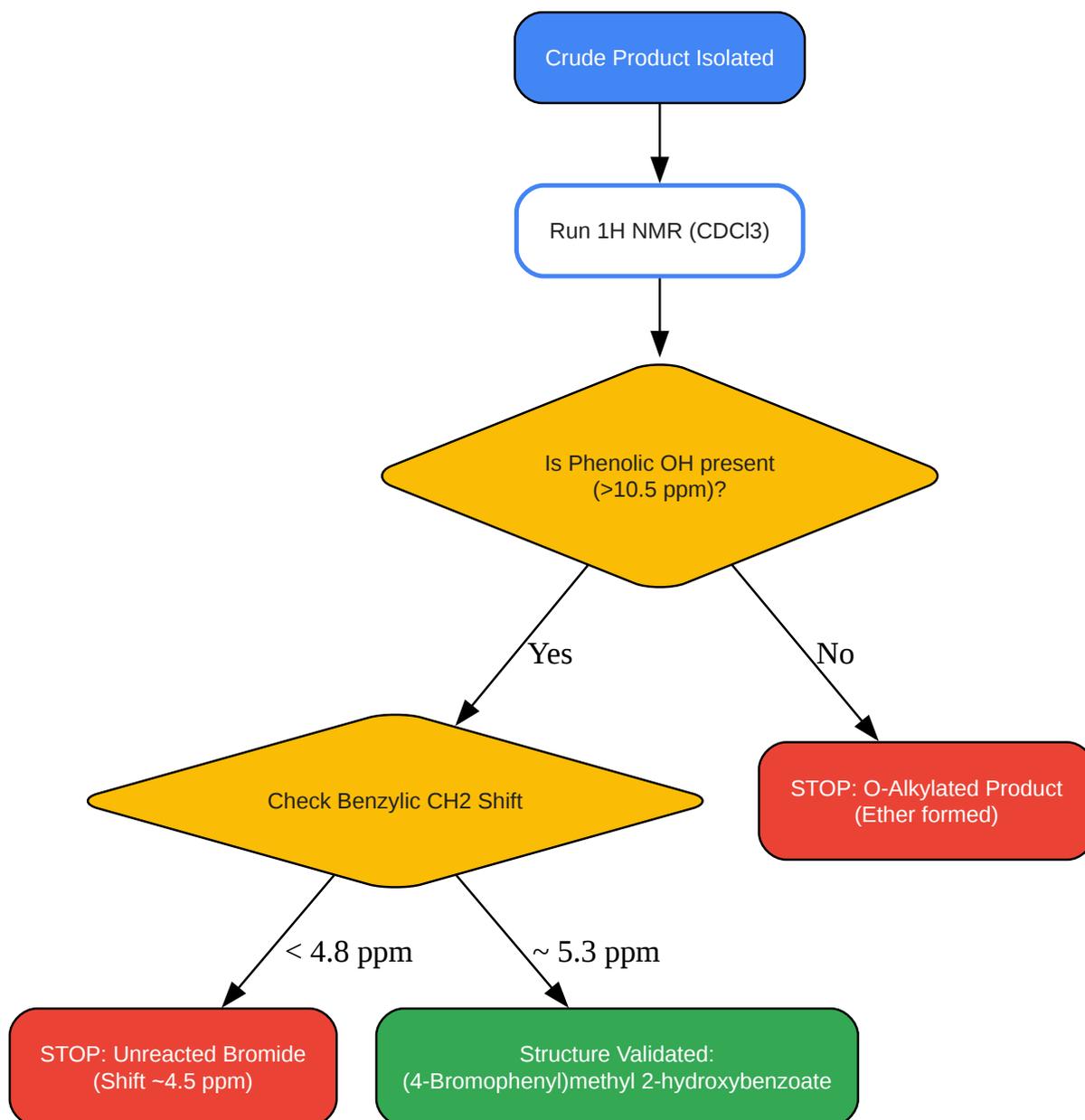
- Carbonyl Region (1650 - 1750  $\text{cm}^{-1}$ ):
  - Salicylate esters often show a carbonyl stretch at a slightly lower frequency (~1670-1680  $\text{cm}^{-1}$ ) compared to non-H-bonded esters due to the intramolecular hydrogen bonding with

the phenol.

- Contrast: Unreacted Salicylic acid would show a broad O-H stretch ( $3300-2500\text{ cm}^{-1}$ ) which should be absent in the purified ester (except for the sharp phenolic OH).

## Decision Tree for Researchers

Use this workflow to validate your sample efficiently.



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Caption: Analytical decision tree for confirming the structure based on <sup>1</sup>H NMR chemical shifts.

## References

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- To cite this document: BenchChem. [Structural Validation Guide: (4-Bromophenyl)methyl 2-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2790351#confirming-the-structure-of-4-bromophenyl-methyl-2-hydroxybenzoate\]](https://www.benchchem.com/product/b2790351#confirming-the-structure-of-4-bromophenyl-methyl-2-hydroxybenzoate)

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